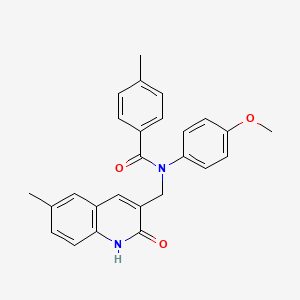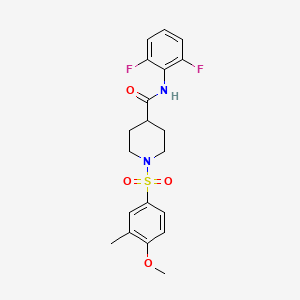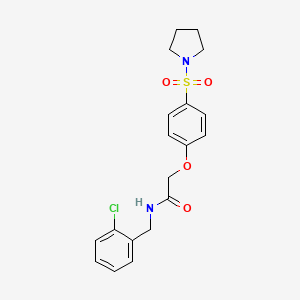
N-(2-chlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathway of cytokines, which are important mediators of inflammation and immune response.
作用机制
CP-690,550 selectively inhibits N-(2-chlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, which is a key enzyme involved in the signaling pathway of cytokines such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. By inhibiting N-(2-chlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, CP-690,550 blocks the downstream signaling of these cytokines, which leads to a reduction in inflammation and immune response.
Biochemical and physiological effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects in animal models and humans. These include a reduction in the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha, interleukin-6, and interleukin-17, and an increase in the levels of anti-inflammatory cytokines, such as interleukin-10. CP-690,550 also reduces the activation and proliferation of T cells, which are key players in autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of CP-690,550 in laboratory experiments is its high selectivity for N-(2-chlorobenzyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, which allows for specific targeting of the cytokine signaling pathway. CP-690,550 also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of CP-690,550 is its potential for off-target effects, which can lead to unwanted side effects and toxicity.
未来方向
There are several future directions for research on CP-690,550. One area of interest is the development of new JAK inhibitors with improved selectivity and efficacy. Another area of research is the identification of biomarkers that can predict patient response to CP-690,550 and other JAK inhibitors. Finally, there is a need for further studies on the long-term safety and efficacy of CP-690,550 in the treatment of autoimmune diseases.
合成方法
The synthesis of CP-690,550 involves several steps, starting with the reaction of 2-chlorobenzyl chloride with 4-hydroxyphenethylamine to form N-(2-chlorobenzyl)-4-hydroxyphenethylamine. This intermediate is then reacted with 4-(pyrrolidin-1-ylsulfonyl)phenol to form the final product, CP-690,550. The synthesis process has been optimized for high yield and purity, and the final product is obtained in a crystalline form suitable for use in laboratory experiments.
科学研究应用
CP-690,550 has been extensively studied for its therapeutic potential in the treatment of various autoimmune diseases. In preclinical studies, CP-690,550 has been shown to effectively reduce inflammation and improve symptoms in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials in humans have also demonstrated the efficacy of CP-690,550 in reducing disease activity and improving patient outcomes in rheumatoid arthritis and psoriasis.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c20-18-6-2-1-5-15(18)13-21-19(23)14-26-16-7-9-17(10-8-16)27(24,25)22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAQXDQXLDMOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

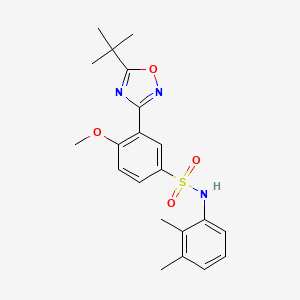
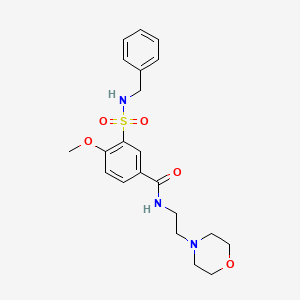
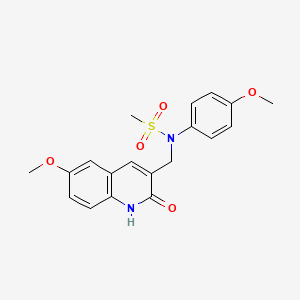
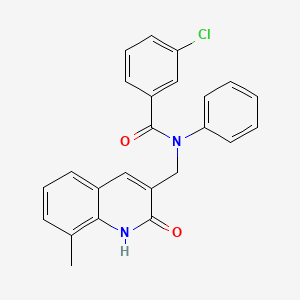
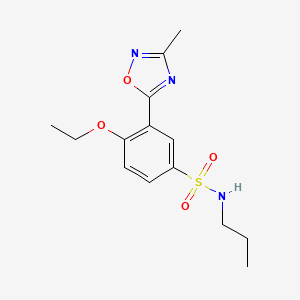
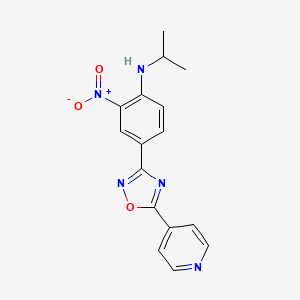
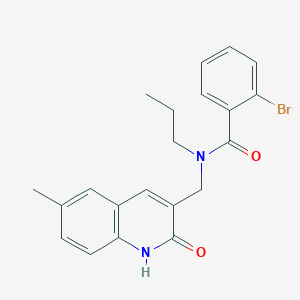
![8-bromo-N-(2-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717295.png)


